

# The Dual-Pronged Immuno-Oncologic Strategy of DSP107: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SPA107

Cat. No.: B15608873

[Get Quote](#)

For Immediate Release: MODI'IN, Israel – DSP107, an investigational first-in-class bi-specific fusion protein, is engineered to concurrently stimulate both the innate and adaptive immune systems to combat cancer. This technical guide provides an in-depth analysis of the mechanism of action of DSP107, detailing its molecular targets, signaling pathways, and the preclinical data that underscore its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.

## Core Mechanism of Action: A Two-Fold Assault on Cancer

DSP107 is a bi-functional, trimeric fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRP $\alpha$ ) fused to the extracellular domain of human 4-1BB ligand (4-1BBL). This unique structure allows DSP107 to engage two distinct and critical pathways in the anti-tumor immune response.

## Unleashing the Innate Immune System: Blocking the "Don't Eat Me" Signal

Cancer cells frequently overexpress the CD47 protein on their surface, which interacts with SIRP $\alpha$  on macrophages and other phagocytic cells. This interaction delivers a powerful "don't eat me" signal, preventing the innate immune system from recognizing and eliminating malignant cells.

The SIRP $\alpha$  component of DSP107 competitively binds to CD47 on tumor cells, effectively blocking the CD47-SIRP $\alpha$  signaling axis[1][2]. This abrogation of the inhibitory signal restores the ability of macrophages to engulf and destroy cancer cells through phagocytosis.

## Activating the Adaptive Immune System: A Targeted Co-stimulatory Signal

The second component of DSP107, the 4-1BBL, targets the 4-1BB (CD137) receptor, a key co-stimulatory molecule expressed on activated T-cells and Natural Killer (NK) cells. The trimeric nature of the 4-1BBL domain in DSP107 is crucial for effective 4-1BB clustering and signal transduction.

Crucially, the activation of 4-1BB by DSP107 is conditional. The fusion protein must first anchor to the tumor cell surface via its SIRP $\alpha$  domain binding to CD47. This localized presentation of 4-1BBL to immune cells within the tumor microenvironment leads to a potent, targeted co-stimulation of tumor-reactive T-cells, enhancing their proliferation, cytokine production, and cytotoxic activity against cancer cells[1][2].

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP107.

| Parameter             | Ligand                          | Value         | Method            | Source |
|-----------------------|---------------------------------|---------------|-------------------|--------|
| Binding Affinity (Kd) | Human CD47                      | 1.6 nM        | BIACore           | [1]    |
| Human 4-1BB           | 0.69 nM                         | BIACore       | [1]               |        |
| Blocking Potency      | SIRP $\alpha$ -CD47 Interaction | EC50: 0.03 nM | Competition ELISA | [1]    |

Table 1: Binding Characteristics of DSP107

| Assay Type                       | Cell Lines<br>Tested<br>(Examples)    | DSP107<br>Concentration<br>Range   | Key Findings                                                                                                   | Source |
|----------------------------------|---------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------------------------|--------|
| Macrophage-mediated Phagocytosis | Diffuse Large B-cell Lymphoma (DLBCL) | 10 nM                              | Significant increase in phagocytosis of cancer cells, both as a monotherapy and in combination with rituximab. | [1]    |
| PMN-mediated Trogocytosis        | Non-Hodgkin Lymphoma (NHL)            | 10 nM                              | Statistically significant increase in tropocytosis in 7 out of 9 cell lines tested.                            | [3]    |
| 4-1BB Reporter Assay             | HT1080 4-1BB reporter cells           | Dose-range tested                  | Activated 4-1BB-mediated signaling, strictly dependent on the binding of DSP107 to CD47.                       | [1]    |
| T-cell Cytotoxicity              | Mixed cultures with cancer cells      | Effector-to-target ratio dependent | Augmented T-cell cytotoxicity against cancer cells.                                                            | [1]    |

Table 2: In Vitro Functional Activity of DSP107

# Signaling Pathway and Mechanism of Action Diagrams



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. DSP107 combines inhibition of CD47/SIRP $\alpha$  axis with activation of 4-1BB to trigger anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSP107 combines inhibition of CD47/SIRP $\alpha$  axis with activation of 4-1BB to trigger anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dual-Pronged Immuno-Oncologic Strategy of DSP107: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15608873#what-is-the-mechanism-of-action-of-spa107>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)